Clinoposaponin VIII

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Clinoposaponin VIII is a triterpenoid saponin isolated from the aerial parts of Clinopodium chinense, a plant belonging to the Lamiaceae family . Triterpenoid saponins are known for their diverse biological activities, including anti-inflammatory, immunosuppressive, anti-hyperglycemic, anti-tumor, cardioprotective, and anti-radiation properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of triterpenoid saponins like Clinoposaponin VIII typically involves the extraction of the compound from plant sources. The aerial parts of Clinopodium chinense are dried and extracted using solvents such as methanol or ethanol . The extract is then subjected to various chromatographic techniques to isolate the desired saponin .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Clinopodium chinense. The plant material is processed in bulk, and the extraction is carried out using industrial-grade solvents. The extract is then purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain this compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Clinoposaponin VIII undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone part of this compound using glycosyl donors and catalysts.

Major Products Formed

The major products formed from these reactions include aglycones, oxidized derivatives, and glycosylated saponins .

Wissenschaftliche Forschungsanwendungen

Clinoposaponin VIII has a wide range of scientific research applications:

Wirkmechanismus

Clinoposaponin VIII exerts its effects through various molecular targets and pathways. It interacts with cell membrane components, leading to changes in membrane permeability and cell signaling . It also modulates the activity of enzymes and receptors involved in inflammation, apoptosis, and cell proliferation . The exact molecular mechanisms are still under investigation, but it is believed that this compound affects multiple pathways to exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Clinoposaponin VIII is compared with other triterpenoid saponins such as clinopoursaponins A–D and clinopodisides VII–XII . These compounds share similar structural features but differ in their glycosylation patterns and biological activities . This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological properties .

List of Similar Compounds

- Clinopoursaponins A–D

- Clinopodisides VII–XII

- Pleurosaponins A–K

- Sandrosaponin VII

- Clinoposaponin XII

Biologische Aktivität

Clinoposaponin VIII is a notable oleanane-triterpenoid saponin isolated from various species within the Clinopodium genus. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

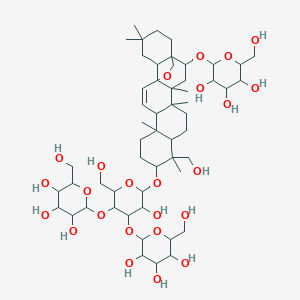

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, typical of triterpenoid saponins. Its molecular formula is C₃₃H₅₄O₁₃, and it exhibits a complex arrangement that contributes to its biological functions. The compound's structure allows it to interact with various biological pathways, enhancing its pharmacological potential.

Biological Activities

1. Anti-inflammatory Activity

this compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, in activated macrophages. This effect is crucial for managing conditions characterized by chronic inflammation.

2. Antitumor Effects

Studies have shown that this compound exhibits cytotoxic activity against several cancer cell lines. For instance:

- HeLa Cells (Cervical Cancer) : Extracts containing this compound resulted in a notable reduction in cell viability.

- MCF-7 Cells (Breast Cancer) : The compound demonstrated dose-dependent cytotoxicity, highlighting its potential as an anticancer agent.

Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 150 | Induction of apoptosis |

| MCF-7 | 200 | Cell cycle arrest |

| HT-29 | 180 | Inhibition of proliferation |

3. Antioxidant Activity

this compound exhibits strong antioxidant properties, which are essential for protecting cells from oxidative stress. The compound has been shown to scavenge free radicals effectively, contributing to its protective effects against cellular damage.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : This pathway is crucial in regulating immune response and inflammation. By inhibiting NF-κB activation, this compound reduces the expression of inflammatory mediators.

- Induction of Apoptosis : The compound triggers programmed cell death in tumor cells through intrinsic pathways, leading to effective tumor suppression.

- Antioxidant Enzyme Modulation : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further supporting its role in combating oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Inflammatory Bowel Disease (IBD) : In a rodent model of IBD, administration of this compound significantly reduced inflammation markers and improved histological scores.

- Cancer Treatment Trials : Clinical trials evaluating the efficacy of this compound in combination with standard chemotherapy agents have shown promising results in enhancing treatment outcomes for patients with advanced cancers.

Eigenschaften

IUPAC Name |

2-[[10-[3-hydroxy-6-(hydroxymethyl)-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O24/c1-48(2)13-14-53-22-70-54(29(53)15-48)12-8-28-49(3)10-9-30(50(4,21-59)27(49)7-11-51(28,5)52(54,6)16-31(53)76-44-38(66)35(63)32(60)23(17-55)71-44)75-47-41(69)43(78-46-40(68)37(65)34(62)25(19-57)73-46)42(26(20-58)74-47)77-45-39(67)36(64)33(61)24(18-56)72-45/h8,12,23-47,55-69H,7,9-11,13-22H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJWHUOMQBDPJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3OC7C(C(C(C(O7)CO)O)O)O)C)C)(C)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152020-04-7 |

Source

|

| Record name | Clinoposaponin VIII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152020047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.